Cas no 848658-77-5 (N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine)

N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine is a cyclopropylamine derivative featuring an isopropyl-substituted phenylmethyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural motif, which combines a cyclopropylamine core with an aromatic substituent. The cyclopropylamine group is known for its conformational rigidity and potential bioactivity, while the isopropylphenyl moiety may enhance lipophilicity and binding affinity in target interactions. This compound serves as a versatile intermediate for the development of pharmacologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise functionalization, making it valuable for structure-activity relationship studies.
N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine structure
848658-77-5 structure
Product Name:N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine
CAS No:848658-77-5
MF:C13H19N
MW:189.29666352272
CID:1086925
PubChem ID:4723387
Update Time:2025-11-02

N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Isopropylbenzyl)cyclopropanamine
    • N-(4-isopropylbenzyl)cyclopropanamine(SALTDATA: HCl)
    • N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine
    • AKOS000264193
    • SCHEMBL16980401
    • N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine
    • CS-0234313
    • DTXSID20406025
    • 848658-77-5
    • HMS1750I20
    • Z86138891
    • EN300-14070
    • DB-320407
    • N-[4-(propan-2-yl)benzyl]cyclopropanamine
    • STK511415
    • N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine
    • MDL: MFCD07330155
    • Inchi: 1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3
    • InChI Key: NIMZIHWYZATVSS-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC(=CC=1)C(C)C)C1CC1

Computed Properties

  • Exact Mass: 189.151749610g/mol
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine Pricemore >>

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Additional information on N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine

Comprehensive Overview of N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine (CAS No. 848658-77-5)

N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine (CAS No. 848658-77-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a cyclopropanamine moiety linked to a 4-(propan-2-yl)phenylmethyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for terms like "cyclopropanamine derivatives," "synthesis of N-alkylated amines," and "CAS 848658-77-5 applications" to explore its potential uses.

In recent years, the demand for N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine has increased due to its relevance in drug discovery and material science. The compound's cyclopropane ring is known for its conformational rigidity, which can enhance the stability and bioavailability of pharmaceutical agents. This aligns with current trends in medicinal chemistry, where researchers focus on "bioactive small molecules" and "structure-activity relationships." Additionally, its isopropylphenyl group contributes to lipophilicity, a critical factor in drug design for improved membrane permeability.

The synthesis of CAS No. 848658-77-5 typically involves multi-step organic reactions, including reductive amination and alkylation techniques. These methods are frequently searched in academic and industrial contexts, with queries like "optimizing N-alkylation reactions" or "high-yield cyclopropanamine synthesis." The compound's purity and yield are crucial for applications in high-value sectors, such as agrochemicals and specialty chemicals, where "advanced intermediates" and "custom synthesis" are trending topics.

From an analytical perspective, N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure compliance with regulatory standards and meet the growing demand for "quality control in chemical manufacturing." The compound's stability under various conditions is also a subject of interest, particularly for researchers investigating "long-term storage of amine derivatives" or "degradation pathways."

In the context of sustainability, the production of 848658-77-5 is being evaluated for greener alternatives, such as catalytic processes and solvent-free reactions. This reflects broader industry shifts toward "green chemistry" and "sustainable synthesis," which are highly searched topics among environmentally conscious stakeholders. The compound's potential as a building block for biodegradable materials further aligns with global initiatives to reduce environmental impact.

Looking ahead, N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine is poised to play a pivotal role in emerging fields like "precision medicine" and "smart materials." Its versatility and modular structure make it a candidate for tailored applications, addressing niche demands in both research and commercial sectors. As innovation continues, this compound will likely remain a focal point for queries such as "cutting-edge chemical intermediates" and "future trends in amine chemistry."

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